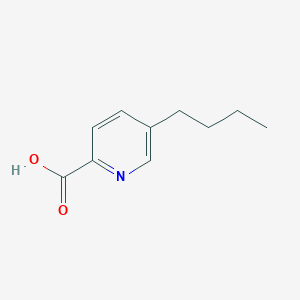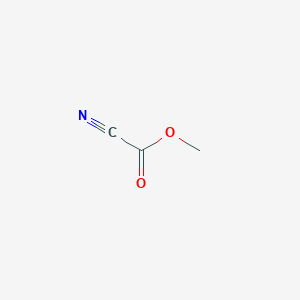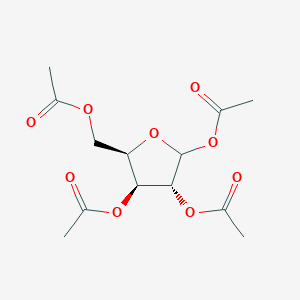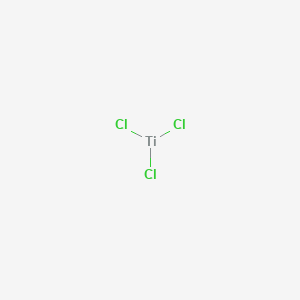
5-(2-Trifluoroacetylaminohexafluoroprop-2-yl)-2'-deoxyuridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Trifluoroacetylaminohexafluoroprop-2-yl)-2'-deoxyuridine, also known as FIAU, is a synthetic nucleoside analog that has been extensively studied for its potential use in cancer therapy and gene therapy. It is a modified version of the natural nucleoside deoxyuridine, where the hydrogen atom at position 5 is replaced by a trifluoroacetyl group and the hydroxyl group at position 2' is replaced by a hexafluoropropyl group.
作用机制
5-(2-Trifluoroacetylaminohexafluoroprop-2-yl)-2'-deoxyuridine is phosphorylated by the cellular enzyme thymidine kinase 1 (TK1) to form this compound-MP, which is then incorporated into DNA during DNA synthesis. Once incorporated, this compound-MP acts as a chain terminator, preventing further DNA synthesis and leading to DNA damage and cell death.
Biochemical and physiological effects:
This compound has been shown to exhibit selective toxicity towards cancer cells, with minimal toxicity towards normal cells. It has also been shown to induce apoptosis in cancer cells, leading to cell death. This compound has been used as a reporter gene for non-invasive imaging of gene expression in vivo.
实验室实验的优点和局限性
One of the advantages of using 5-(2-Trifluoroacetylaminohexafluoroprop-2-yl)-2'-deoxyuridine in lab experiments is its selectivity towards cancer cells, which allows for targeted therapy. However, one of the limitations is its potential toxicity towards normal cells, which requires careful dosing and monitoring.
未来方向
For research on 5-(2-Trifluoroacetylaminohexafluoroprop-2-yl)-2'-deoxyuridine include exploring its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy, and investigating its use as a reporter gene for non-invasive imaging of gene expression in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential.
合成方法
The synthesis of 5-(2-Trifluoroacetylaminohexafluoroprop-2-yl)-2'-deoxyuridine involves several steps, including the protection of the hydroxyl group at position 3' of thymidine, the introduction of the trifluoroacetyl group at position 5, and the substitution of the hydroxyl group at position 2' with a hexafluoropropyl group. The final product is obtained through deprotection and purification steps.
科学研究应用
5-(2-Trifluoroacetylaminohexafluoroprop-2-yl)-2'-deoxyuridine has been extensively studied for its potential use in cancer therapy and gene therapy. It has been shown to exhibit selective toxicity towards cancer cells and to be capable of inducing apoptosis in cancer cells. This compound has also been used as a reporter gene for non-invasive imaging of gene expression in vivo.
属性
CAS 编号 |
111712-56-2 |
|---|---|
分子式 |
C14H12F9N3O6 |
分子量 |
489.25 g/mol |
IUPAC 名称 |
N-[2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C14H12F9N3O6/c15-12(16,17)9(30)25-11(13(18,19)20,14(21,22)23)4-1-24-10(31)26(2-4)8-7(29)6(28)5(3-27)32-8/h1-2,5-8,27-29H,3H2,(H,25,30)/t5-,6-,7-,8-/m1/s1 |
InChI 键 |
RCGPDURDMUIWBE-WCTZXXKLSA-N |
手性 SMILES |
C1=C(C=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(C(F)(F)F)(C(F)(F)F)NC(=O)C(F)(F)F |
SMILES |
C1=C(C=NC(=O)N1C2C(C(C(O2)CO)O)O)C(C(F)(F)F)(C(F)(F)F)NC(=O)C(F)(F)F |
规范 SMILES |
C1=C(C=NC(=O)N1C2C(C(C(O2)CO)O)O)C(C(F)(F)F)(C(F)(F)F)NC(=O)C(F)(F)F |
其他 CAS 编号 |
111712-56-2 |
同义词 |
2'-deoxy-5-(2-trifluoroacetylaminohexafluoroprop-2-yl)uridine 5-(2-trifluoroacetylaminohexafluoroprop-2-yl)-2'-deoxyuridine 5-THFPDU |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[4-(Prop-2-en-1-yloxy)phenyl]methanol](/img/structure/B58192.png)




![2-Oxa-7-azaspiro[3.5]nonane](/img/structure/B58213.png)
![5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid](/img/structure/B58215.png)





![1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B58224.png)